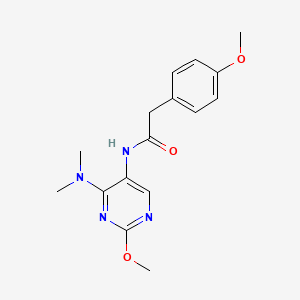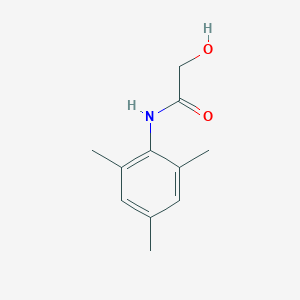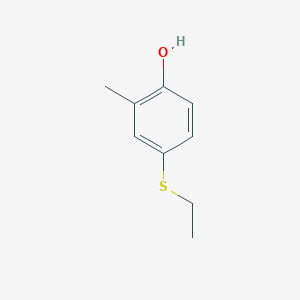
4-(Ethylthio)-2-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Ethylthio)-2,5-dimethoxyphenethylamine” is a synthetic psychedelic. It is uncommon and has only a short history of human use .
Synthesis Analysis
The synthesis of similar compounds often involves the use of phosphoramidites. The activation of the phosphoramidites for coupling to a 5′-hydroxyl group of an oligonucleotide is usually achieved by the addition of 1 H -tetrazole .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
“4-(Ethylthio)-2-methylphenol” derivatives have shown promising results in antimicrobial activity. Compounds with thiophene moieties, which are structurally similar to “4-(Ethylthio)-2-methylphenol,” have been synthesized and tested against various bacterial species. Some derivatives exhibited activity comparable to standard drugs like ampicillin and gentamicin .
Antifungal Applications
In the realm of antifungal research, certain thiophene derivatives have displayed potent activity against fungi such as Aspergillus fumigates. This suggests that “4-(Ethylthio)-2-methylphenol” could be a precursor for developing new antifungal agents .
Anti-inflammatory and Analgesic Properties
Thiophene derivatives are known for their analgesic and anti-inflammatory properties. By modifying the substituents on the thiophene ring, researchers can potentially enhance these properties. “4-(Ethylthio)-2-methylphenol” could serve as a key intermediate in synthesizing such compounds .
Antidiabetic Potential
The thiophene nucleus is associated with therapeutic applications in diabetes mellitus management. Derivatives of “4-(Ethylthio)-2-methylphenol” may contribute to the development of new antidiabetic medications .
Antihypertensive Effects
Compounds containing thiophene rings have been studied for their antihypertensive effects. “4-(Ethylthio)-2-methylphenol” could be utilized to synthesize new molecules that help in controlling high blood pressure .
Antitumor Agents
Thiophene derivatives have been explored for their antitumor properties. The structural flexibility of “4-(Ethylthio)-2-methylphenol” allows for the creation of novel compounds that could be effective in cancer treatment .
Wirkmechanismus
Target of Action
Similar compounds such as rhodium complexes have been found to interact with various biological targets including dna, rna, protein kinases, and other biomolecules . These interactions can lead to a broad range of therapeutic activities including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .
Mode of Action
For instance, some rhodium complexes have been found to interact with DNA by inserting their naphthalimide moieties between the planar bases of B-DNA . This interaction leads to inhibition of DNA replication and consequently, cell death .
Biochemical Pathways
Similar compounds such as 2-ethylthio-4-methylaminoquinazoline derivatives have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis . This interaction leads to ATP depletion, a decrease in the oxygen consumption rate, and overexpression of the cytochrome bd oxidase in M. tb .
Pharmacokinetics
It is known that the pharmacokinetics of large molecule therapeutics like this compound can be complex . They often exhibit slow distribution and elimination primarily through catabolism to peptides and amino acids .
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to changes in cellular functions, such as dna replication, atp production, and oxygen consumption .
Action Environment
For instance, a study on the inhibition of copper corrosion in 3.5% NaCl solutions by a pyrimidine derivative showed that the compound’s performance was influenced by the saline environment .
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSTUXKSAUURKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)-2-methylphenol | |
CAS RN |
18979-85-6 |
Source


|
| Record name | 4-(ethylsulfanyl)-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878010.png)
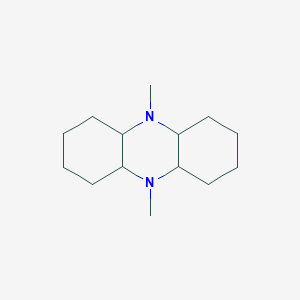

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)
![N-(3-acetylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2878016.png)
![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)
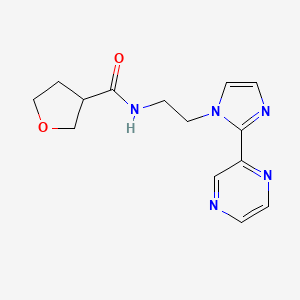
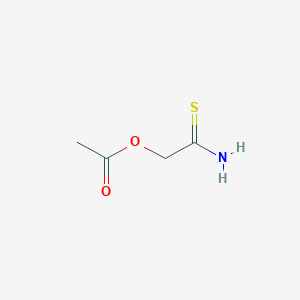
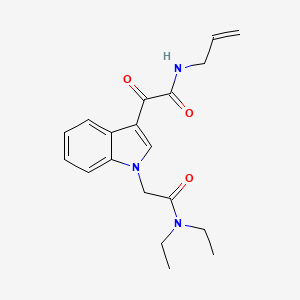
![N-(5-chloro-2-methoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2878027.png)
![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)
